2-Amino-4-(4-octylphenyl)butanoic acid
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Overview
Description
“2-Amino-4-(4-octylphenyl)butanoic acid” is also known as Fingolimod Dimer Acid . It is chemically described as 2-((1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)amino)-4-(4-octylphenyl)butanoic acid . It is supplied with detailed characterization data compliant with regulatory guidelines .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H29NO2 . The molecular weight is 291.43 . For more detailed structural analysis, you may refer to chemical databases or perform computational chemistry studies.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Mechanism of Action
Properties
IUPAC Name |
2-amino-4-(4-octylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(19)18(20)21/h9-12,17H,2-8,13-14,19H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKNEITWXGCXQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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